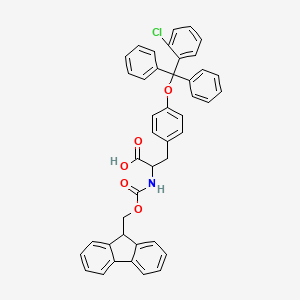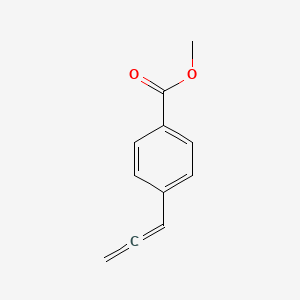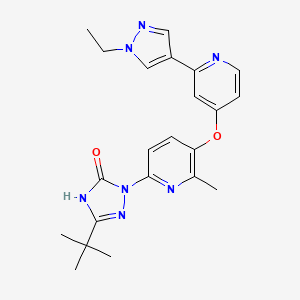
3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid is an organic compound that features a thiophene ring substituted with a phenyl group and an amino acid moiety. Compounds with thiophene rings are known for their aromatic properties and are often used in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a phenyl group is added to the thiophene ring.
Amino Acid Introduction: The amino acid moiety can be introduced through a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often tailored to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring or the amino group may be oxidized.
Reduction: Reduction reactions can target the phenyl group or the thiophene ring, potentially leading to hydrogenation.
Substitution: Substitution reactions can occur at the amino group or the thiophene ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its aromatic properties and functional groups make it a candidate for binding studies.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. Thiophene-containing compounds are known for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound may be used in the development of materials with specific electronic or optical properties. Thiophene derivatives are often used in the production of conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid depends on its specific interactions with molecular targets. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The aromatic thiophene ring and the amino acid moiety may play crucial roles in these interactions.
類似化合物との比較
Similar Compounds
3-Amino-3-(4-methyl-thiophen-2-YL)-propionic acid: Similar structure with a methyl group instead of a phenyl group.
3-Amino-3-(4-ethyl-thiophen-2-YL)-propionic acid: Similar structure with an ethyl group instead of a phenyl group.
3-Amino-3-(4-phenyl-furan-2-YL)-propionic acid: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid lies in its specific substitution pattern and the presence of both aromatic and amino acid functionalities. This combination of features may confer unique chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
773126-57-1 |
|---|---|
分子式 |
C13H13NO2S |
分子量 |
247.31 g/mol |
IUPAC名 |
3-amino-3-(4-phenylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO2S/c14-11(7-13(15)16)12-6-10(8-17-12)9-4-2-1-3-5-9/h1-6,8,11H,7,14H2,(H,15,16) |
InChIキー |
NQAQVJPJEUSZQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B15145716.png)
![[2-(2,6-Dichlorophenyl)ethyl]hydrazine](/img/structure/B15145722.png)
![5-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid; dicha](/img/structure/B15145730.png)
![5-[(4-Ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15145738.png)
![(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B15145752.png)
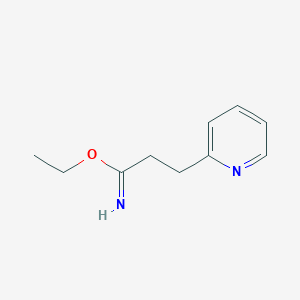
![1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione](/img/structure/B15145763.png)
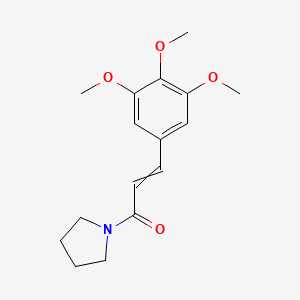

![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B15145790.png)
